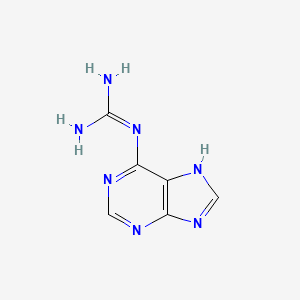
2-(7H-purin-6-yl)guanidine
描述
2-(7H-purin-6-yl)guanidine is a compound with the molecular formula C6H7N7. It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of guanidines, including 2-(7H-purin-6-yl)guanidine, can be achieved through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are often used as guanidylating agents, with coupling reagents or metal-catalyzed guanidylation facilitating the process . Another efficient method involves the use of S-methylisothiourea as a guanidylating agent .
Industrial Production Methods: Industrial production of guanidines typically involves large-scale synthesis using similar methods to those described above. Transition-metal-catalyzed guanidine synthesis and catalytic guanylation reactions are commonly employed due to their efficiency and scalability .
化学反应分析
Types of Reactions: 2-(7H-purin-6-yl)guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s functional groups and the presence of nitrogen atoms, which can participate in nucleophilic and electrophilic interactions .
Common Reagents and Conditions: Common reagents used in the reactions of guanidines include thiourea derivatives, S-methylisothiourea, and various coupling reagents . Reaction conditions often involve the use of solvents such as dichloromethane and catalysts like mercury chloride .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with aromatic and aliphatic amines can yield protected guanidines, which can be further deprotected to form guanidinium salts .
科学研究应用
2-(7H-purin-6-yl)guanidine has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various organic synthesis reactions . In biology, it has been studied for its potential as a DNA minor groove binder and kinase inhibitor . In medicine, guanidine derivatives are explored for their potential therapeutic applications, including as α2-noradrenaline receptor antagonists . Additionally, guanidines are used in industry for the synthesis of other complex molecules and as intermediates in pharmaceutical production .
作用机制
The mechanism of action of 2-(7H-purin-6-yl)guanidine involves its interaction with molecular targets such as DNA and proteins. The compound’s high basicity and ability to form hydrogen bonds allow it to interact with nucleic acids and amino acids, influencing their structure and function . For example, guanidines can bind to the minor groove of DNA, affecting gene expression and protein synthesis .
相似化合物的比较
2-(7H-purin-6-yl)guanidine is unique among guanidine derivatives due to its specific structure and functional groups. Similar compounds include other guanidine derivatives such as 2-aminoimidazolines, 2-amino-1,4,5,6-tetrahydropyrimidines, and 2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepines . These compounds share similar properties, such as high basicity and the ability to form hydrogen bonds, but differ in their specific applications and biological activities .
属性
IUPAC Name |
2-(7H-purin-6-yl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N7/c7-6(8)13-5-3-4(10-1-9-3)11-2-12-5/h1-2H,(H5,7,8,9,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNNRYVUSSAUPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


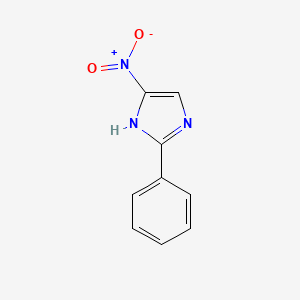


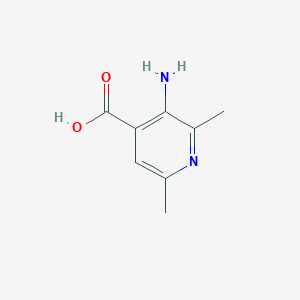
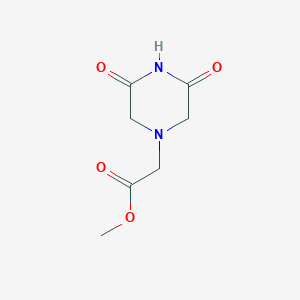
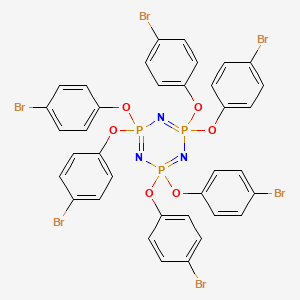
![6-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B3352223.png)

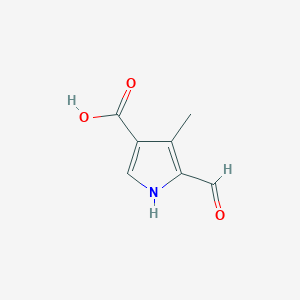
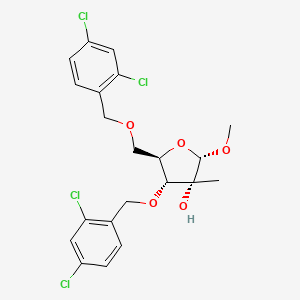
![5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one](/img/structure/B3352251.png)
![1,4-Diethynyl-2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B3352257.png)
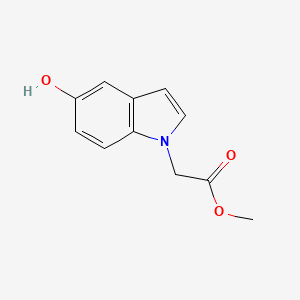
![2H-Cyclohepta[b]furan-2-one, 4,5,6,7,8,8a-hexahydro-](/img/structure/B3352277.png)
